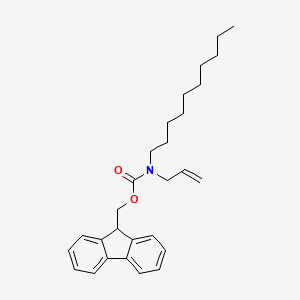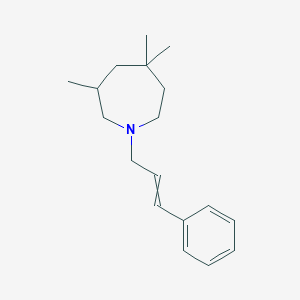
(9H-Fluoren-9-yl)methyl decyl(prop-2-en-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methyl decyl(prop-2-en-1-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a fluorenyl group, a decyl chain, and a prop-2-en-1-yl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl decyl(prop-2-en-1-yl)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with decylamine and prop-2-en-1-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 50°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl decyl(prop-2-en-1-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl decyl(prop-2-en-1-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl decyl(prop-2-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group provides hydrophobic interactions, while the carbamate moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- (9H-Fluoren-9-yl)methyl prop-2-yn-1-ylcarbamate
- (9H-Fluoren-9-yl)methyl (2-oxoethyl)carbamate
- (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)carbamate
Uniqueness
(9H-Fluoren-9-yl)methyl decyl(prop-2-en-1-yl)carbamate is unique due to the presence of both a long decyl chain and a prop-2-en-1-yl group. This combination provides distinct hydrophobic and reactive properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
634589-39-2 |
|---|---|
Molecular Formula |
C28H37NO2 |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-decyl-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C28H37NO2/c1-3-5-6-7-8-9-10-15-21-29(20-4-2)28(30)31-22-27-25-18-13-11-16-23(25)24-17-12-14-19-26(24)27/h4,11-14,16-19,27H,2-3,5-10,15,20-22H2,1H3 |
InChI Key |
YWSRXILZYGNBLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN(CC=C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{5-(Diethylamino)-2-[(E)-(4-methoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B12591933.png)
![(2R,3S,4S)-2,4-Dimethyl-3-[(triethylsilyl)oxy]octa-5,7-dienal](/img/structure/B12591934.png)
![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)
![Methyl [(7-chloro-6-iodoundec-6-en-5-yl)oxy]acetate](/img/structure/B12591942.png)



![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(2,3-dibromo-9H-carbazole)](/img/structure/B12591960.png)

![Spiro[cyclohexane-1,1'(3'H)-isobenzofuran]-4-carboxamide, 5'-methoxy-N-methyl-3'-oxo-N-[2-(1-piperidinyl)ethyl]-, trans-(9CI)](/img/structure/B12591979.png)


